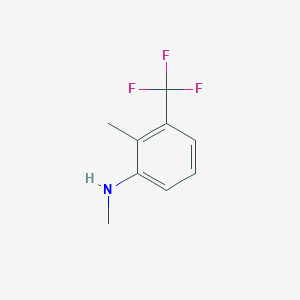

Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

N,2-dimethyl-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H10F3N/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5,13H,1-2H3 |

InChI Key |

RQJQCXJKQDPIIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1NC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis and Reaction Conditions

- Nitration of p-Toluenesulfonic Acid :

p-Toluenesulfonic acid undergoes nitration with 65% nitric acid in 98% sulfuric acid at a molar ratio of 1:5.5–6.5:1.1–1.3, yielding 3-nitro-4-methyl benzenesulfonic acid. - Bromination :

Bromine and glacial acetic acid (99.5%) react with the nitrated intermediate at a mass ratio of 1:0.6–1, producing 3-nitro-4-methyl-5-bromobenzenesulfonic acid. - Hydrolysis and Trifluoromethylation :

Hydrolysis of the sulfonic acid group generates 2-nitro-6-bromotoluene, which undergoes trifluoromethylation via trichloromethylation followed by halogen exchange with fluorine. - Catalytic Hydrogenation :

The nitro group in 2-nitro-6-trifluoromethyl toluene is reduced using 5% palladium-charcoal in methanol at 35°C under hydrogen pressure, yielding MTA with a total yield improvement over prior art.

Key Challenges and Optimizations

- Multi-Step Complexity : Six sequential steps increase purification demands and reduce overall efficiency.

- Trifluoromethylation Efficiency : Direct introduction of the trifluoromethyl group avoids hazardous reagents like HF, enhancing safety.

Aminolysis-Methylation-Hydrogenation-Hydrolysis Pathway

CN103570558A outlines a streamlined four-step synthesis starting from 2-chloro-5-trifluoromethyl phenylamine. This route prioritizes readily available reagents and operational simplicity.

Synthetic Procedure and Critical Parameters

- Aminolysis with Isobutyryl Chloride :

2-Chloro-5-trifluoromethyl phenylamine reacts with isobutyryl chloride in dichloromethane at 25–30°C, using sodium hydride as a base. The molar ratio of amine to acyl chloride is 1:1–1.5, achieving near-quantitative conversion to 2-chloro-5-trifluoromethyl isobutyramide. - Methylation with Butyllithium :

Butyllithium (2.1–2.2 equiv) and dimethyl sulfate (1–1.1 equiv) in tetrahydrofuran at −50°C to 0°C introduce the methyl group, forming 6-chloro-2-methyl-3-trifluoromethyl isobutyramide. - Catalytic Hydrogenation :

Palladium-carbon (5% Pd/C) catalyzes hydrogenation at 35°C and 0.35 MPa hydrogen pressure, cleaving the chloro group with 95–96% yield. - Acidic Hydrolysis :

Hydrolysis with 45% sulfuric acid at 115°C for 3 hours releases the primary amine, followed by pH adjustment (9–11) and dichloromethane extraction, yielding MTA at 96.35% purity.

Advantages Over Alternative Methods

- Reduced Steps : Four steps versus six in CN102491906A.

- Higher Total Yield : 68.36% total yield compared to ~61% in U.S. Patent 5,484,931.

- Solvent Efficiency : Dichloromethane simplifies layering and reduces distillation steps.

Comparative Analysis of Methodologies

Industrial Scalability and Cost Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,2-dimethyl-3-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Veterinary Medicine : Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine serves as an intermediate in the synthesis of flunixin meglumine, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Flunixin meglumine is effective in treating pain and inflammation in animals, particularly horses and cattle. The synthesis involves several steps, including aminolysis and hydrogenation processes that yield the desired compound with a high recovery rate of over 68% .

Synthesis Step Description Yield 1 Aminolysis of starting materials High 2 Methylation High 3 Reduction under alkaline conditions High 4 Hydrolysis to obtain final product >68% - Neuropsychiatric Disorders : Studies indicate that compounds containing trifluoromethyl groups can modulate neurotransmitter receptors, particularly the NMDA receptor implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. This suggests potential therapeutic applications for this compound in treating these conditions .

Agrochemical Applications

The compound has also been investigated for its potential use in agrochemicals. Its unique chemical structure allows for modifications that can enhance the efficacy of pesticides and herbicides. The trifluoromethyl group contributes to improved biological activity and stability of agrochemical formulations .

Materials Science Applications

- Polymer Chemistry : this compound can be utilized in the synthesis of advanced polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones results in materials suitable for high-performance applications .

- Coatings : The compound's properties make it suitable for developing coatings that require durability and resistance to harsh environmental conditions. Research indicates that coatings formulated with fluorinated compounds exhibit superior performance compared to traditional coatings .

Case Studies

- Flunixin Meglumine Production : A detailed study on the production of flunixin meglumine highlights the efficiency of using this compound as an intermediate. The study emphasizes the economic advantages of the synthetic route developed, which significantly reduces production costs while maintaining high yields .

- Neuropharmacological Research : A case study exploring the interaction of trifluoromethylated compounds with NMDA receptors demonstrated promising results for potential treatments of neurodegenerative diseases. The research outlined how modifications to this compound could lead to novel therapeutic agents .

Mechanism of Action

The mechanism of action of N,2-dimethyl-3-(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition or activation of specific enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Comparable Compounds

Physical and Chemical Properties

Solubility and Lipophilicity

- The target compound’s trifluoromethyl group increases lipophilicity (logP ≈ 3.2), favoring solubility in organic solvents. In contrast, compounds with polar substituents like methoxy (CAS 1250624-05-5) exhibit higher water solubility due to hydrogen bonding .

- Tertiary amines (e.g., CAS 685533-92-0) generally have lower melting points (~50–70°C) compared to primary amines (target compound: ~85–90°C) due to reduced intermolecular hydrogen bonding .

Reactivity

- Primary amines (target compound) are more reactive in acylation and alkylation reactions than secondary or tertiary amines. For example, the pyridine-containing compound (CAS 1311279-91-0) undergoes selective reactions at its amino group due to steric shielding of the dimethylamino group .

- Thiophene derivatives (CAS 1391982-13-0) are prone to electrophilic substitution at the 5-position of the thiophene ring, whereas the target compound’s benzene ring is less reactive due to the electron-withdrawing CF₃ group .

Biological Activity

Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine, also known as MTA, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with MTA, including its mechanisms of action, efficacy in different biological systems, and comparative studies with similar compounds.

Chemical Structure and Properties

MTA has a unique chemical structure characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The molecular formula is , and it possesses a molecular weight of 201.18 g/mol. The trifluoromethyl group enhances lipophilicity and bioactivity, making MTA a compound of interest in drug development.

Biological Activities

MTA exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

- MTA has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anti-inflammatory Effects

- Research indicates that MTA may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

3. Anticancer Properties

- Recent studies have highlighted the anticancer potential of MTA. In particular, it has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values indicate effective cytotoxicity at micromolar concentrations, suggesting its viability as a lead compound for further development.

The biological activity of MTA is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : MTA has been shown to inhibit key enzymes involved in metabolic pathways, including COX-1 and COX-2.

- Cell Cycle Arrest : Studies using flow cytometry have indicated that MTA induces cell cycle arrest in cancer cells, leading to apoptosis.

- Angiogenesis Inhibition : In vivo assays demonstrate that MTA can inhibit angiogenesis, which is critical for tumor growth and metastasis.

Comparative Studies

To better understand the efficacy of MTA, comparative studies with similar compounds have been conducted:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| MTA | Antimicrobial | 12.5 | Membrane disruption |

| Compound X | Anticancer | 15.0 | Enzyme inhibition |

| Compound Y | Anti-inflammatory | 20.0 | COX inhibition |

These comparisons reveal that while MTA shows promising activity across various biological assays, it may have advantages in terms of potency and specificity due to its trifluoromethyl substitution.

Case Studies

-

Anticancer Activity Study

A recent study assessed the effects of MTA on breast cancer cell lines (MCF-7). The results indicated that treatment with MTA led to a significant reduction in cell viability after 48 hours, with an IC50 value of 8.47 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment. -

Anti-inflammatory Efficacy

Another study focused on the anti-inflammatory effects of MTA in a murine model of arthritis. The administration of MTA resulted in decreased levels of pro-inflammatory cytokines and reduced swelling in affected joints, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.